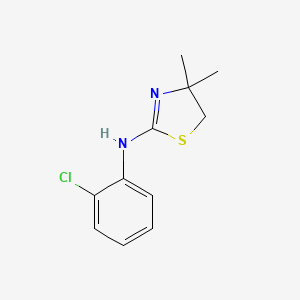

N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-11(2)7-15-10(14-11)13-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMYELKHGQRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has shown promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This table indicates that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Evaluation

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This compound | MCF7 | 1.75 |

The results suggest that this compound has potential as an anticancer agent, especially against breast cancer cell lines.

Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound is soluble in DMSO and exhibits favorable absorption characteristics. This solubility enhances its potential for further pharmacological evaluation and therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth.

- Anticancer Screening : Another study evaluated the cytotoxicity of thiazole derivatives against different cancer cell lines, highlighting the effectiveness of this compound against MCF7 cells.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen Substitution

- The para-chloro substituent may enhance electron-withdrawing effects compared to the parent compound .

- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (C₉H₆Cl₂N₂S, MW: 245.13): The fully aromatic thiazole (non-hydrogenated) and dichlorophenyl group reduce conformational flexibility, which could impact metabolic stability and target selectivity .

Alkoxy Substitution

Positional Isomerism

Modifications to the Dihydrothiazole Core

- 4-Ethyl vs. 4,4-Dimethyl Substitution :

Ethyl groups (e.g., in and ) increase hydrophobicity but reduce steric shielding compared to dimethyl substituents. This difference may influence metabolic oxidation rates at the 4-position .

Heterocycle Variations

- N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (C₁₀H₁₂ClN₃, MW: 209.68):

Replacing thiazole with imidazole introduces a second nitrogen, enabling additional hydrogen-bonding interactions. This change is significant in designing kinase inhibitors . - Thiadiazole Derivatives (e.g., 5-(4-chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine):

Thiadiazoles exhibit distinct electronic properties due to sulfur and nitrogen arrangement, often enhancing antimicrobial activity compared to thiazoles .

Structural and Physicochemical Data

Biological Activity

N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as relevant structural information and research findings.

Structural Information

- Molecular Formula : C₁₁H₁₃ClN₂S

- SMILES : CC1(CSC(=N1)NC2=CC=CC=C2Cl)C

- InChIKey : LTTMYELKHGQRAP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, revealing that compounds similar to this compound displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Specifically, derivatives with structural modifications showed enhanced antimicrobial efficacy compared to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity (MIC in µg/mL) |

|---|---|---|

| 3h | MRSA | 0.5 |

| 3j | E. faecium | 1.0 |

| 7 | C. auris | <0.5 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays demonstrated that this compound and its analogs exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly.

Case Study: Cytotoxic Effects on Caco-2 Cells

In a comparative study involving several thiazole derivatives:

- The compound resulted in a 39.8% decrease in cell viability at a concentration of 10 µM.

- Modifications at the 4-position of the phenyl ring led to increased potency against Caco-2 cells (human colorectal carcinoma) .

Table 2: Cytotoxicity Data Against Caco-2 Cells

| Compound | % Cell Viability (10 µM) | IC₅₀ (µM) |

|---|---|---|

| N-(2-chlorophenyl)-4,4-dimethyl... | 39.8 | 12 |

| 3b | 56.9 | 15 |

| 17f | 44.3 | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Some thiazoles disrupt bacterial protein synthesis pathways.

- Induction of Apoptosis : In cancer cells, they may activate apoptotic pathways by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Certain derivatives have been shown to induce G0/G1 phase arrest in cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 2-chloroaniline with a thiazole precursor (e.g., 4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine) under acidic conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent. Reaction optimization includes refluxing in anhydrous solvents (e.g., THF or DCM) at 60–80°C for 4–6 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements focus on stoichiometric ratios and catalyst selection .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-chlorophenyl group; thiazoline protons at δ 3.1–3.5 ppm).

- IR : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in the thiazole ring.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 283.08 for C₁₁H₁₂ClN₂S).

- X-ray Crystallography : Resolves dihedral angles (e.g., thiazole vs. chlorophenyl planes) and hydrogen-bonding networks .

Q. What are the primary solubility and stability considerations for this compound?

Methodological Answer: The compound is lipophilic due to the 2-chlorophenyl and dimethyl groups. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (10–20 mg/mL). Stability studies (TGA/DSC) indicate decomposition above 200°C. Hydrolytic stability is pH-dependent: degradation occurs in strong acids/bases (pH <2 or >12) via thiazole ring opening. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent oxidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

- HOMO : Localized on the thiazole ring and chlorophenyl group, indicating nucleophilic sites.

- LUMO : Electron-deficient regions near the C=N bond, suggesting electrophilic attack susceptibility. Comparisons with experimental UV-Vis data validate transitions (e.g., π→π* at 270–290 nm) .

Q. What strategies resolve contradictions in reported biological activity data for similar thiazole derivatives?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, concentrations). For example:

- Anti-microbial Activity : MIC values vary due to bacterial strain differences (Gram+ vs. Gram−). Standardize using CLSI guidelines.

- Cytotoxicity : Use multiple cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., doxorubicin) to validate selectivity. Structural analogs (e.g., 4-chlorophenyl vs. 2-chlorophenyl substitution) may exhibit divergent activities due to steric effects or hydrogen-bonding capacity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

Methodological Answer: SAR strategies include:

- Substituent Modulation : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Ring Modifications : Introduce a fused pyridine ring (as in thieno[2,3-b]pyridine derivatives) to improve π-stacking with biological targets.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify interactions with enzymes (e.g., Leishmania major N-myristoyltransferase) .

Q. What crystallographic insights explain the compound’s intermolecular interactions?

Methodological Answer: Single-crystal X-ray analysis reveals:

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the thiazole-imine conformation (bond length ~2.1 Å).

- Packing Motifs : π-π stacking between chlorophenyl groups (distance ~3.5 Å) and C–H⋯Cl interactions (3.3 Å) form supramolecular helices along the b-axis. Disorder in the chlorophenyl ring (50:50 occupancy) is modeled using restraints in refinement software (SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.